Cas no 863500-36-1 (N-(2,4-difluorophenyl)-2-{3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide)

N-(2,4-difluorophenyl)-2-{3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide structure
863500-36-1 structure
Product Name:N-(2,4-difluorophenyl)-2-{3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide
CAS No:863500-36-1
MF:C19H14F2N6O2S
MW:428.415268421173
CID:5976796
PubChem ID:18554561
Update Time:2025-05-19

N-(2,4-difluorophenyl)-2-{3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide Chemical and Physical Properties

Names and Identifiers

    • N-(2,4-difluorophenyl)-2-{3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide
    • N-(2,4-difluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
    • Acetamide, N-(2,4-difluorophenyl)-2-[[3-(4-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-yl]thio]-
    • N-(2,4-difluorophenyl)-2-{[3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]sulfanyl}acetamide
    • F0682-1150
    • AKOS024596646
    • 863500-36-1
    • N-(2,4-difluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide
    • Inchi: 1S/C19H14F2N6O2S/c1-29-13-5-3-12(4-6-13)27-18-17(25-26-27)19(23-10-22-18)30-9-16(28)24-15-7-2-11(20)8-14(15)21/h2-8,10H,9H2,1H3,(H,24,28)
    • InChI Key: ZXWDNNKVWDZTRQ-UHFFFAOYSA-N
    • SMILES: C(NC1=CC=C(F)C=C1F)(=O)CSC1N=CN=C2N(C3=CC=C(OC)C=C3)N=NC2=1

Computed Properties

  • Exact Mass: 428.08670121g/mol
  • Monoisotopic Mass: 428.08670121g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 9
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 6
  • Complexity: 585
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 120Ų

Experimental Properties

  • Density: 1.52±0.1 g/cm3(Predicted)
  • pka: 10.44±0.70(Predicted)

N-(2,4-difluorophenyl)-2-{3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide Pricemore >>

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Additional information on N-(2,4-difluorophenyl)-2-{3-(4-methoxyphenyl)-3H-1,2,3triazolo4,5-dpyrimidin-7-ylsulfanyl}acetamide

N-(2,4-Difluorophenyl)-2-{3-(4-Methoxyphenyl)-3H-1,2,3-Triazolo[4,5-d]Pyrimidin-7-Ylsulfanyl}Acetamide: A Comprehensive Overview

The compound with CAS No. 863500-36-1, known as N-(2,4-difluorophenyl)-2-{3-(4-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylsulfanyl}acetamide, is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structural features and promising biological activities. In this article, we will delve into its chemical structure, synthesis methods, pharmacological properties, and recent advancements in its application.

The molecular structure of this compound is characterized by a trifluoromethyl group attached to a phenyl ring, which is further connected to a triazolopyrimidine moiety. The presence of the triazolopyrimidine ring is particularly noteworthy as it is a common scaffold in drug design due to its ability to interact with various biological targets. The sulfur atom in the sulfanyl group plays a crucial role in modulating the compound's pharmacokinetic properties and bioavailability.

Recent studies have highlighted the potential of this compound as a modulator of kinase activity. Kinases are enzymes that play a critical role in cell signaling pathways, making them attractive targets for therapeutic intervention in diseases such as cancer and inflammatory disorders. The ability of this compound to selectively inhibit specific kinases has been validated through in vitro assays and preclinical models.

In terms of synthesis, the compound can be synthesized via a multi-step process involving nucleophilic substitution and cyclization reactions. The key intermediates include 2-aminothiazole derivatives and various substituted phenols. Optimization of reaction conditions has been essential to achieve high yields and purity levels. Researchers have also explored alternative synthetic routes to enhance scalability for potential large-scale production.

The pharmacokinetic profile of this compound has been extensively studied. It exhibits moderate solubility in aqueous solutions and demonstrates good permeability across biological membranes. These properties are advantageous for oral administration, as they contribute to efficient absorption and distribution within the body. However, further studies are required to evaluate its stability under physiological conditions and potential metabolization pathways.

Recent advancements in computational chemistry have enabled researchers to predict the binding affinity of this compound with various protein targets. Molecular docking studies have revealed that the triazolopyrimidine moiety interacts favorably with the ATP-binding pocket of several kinases. This insight has guided the design of analogs with improved potency and selectivity.

In conclusion, N-(2,4-difluorophenyl)-2-{3-(4-methoxyphenyl)-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-ylsulfanyl}acetamide represents a promising lead compound in drug discovery. Its unique chemical structure and biological activities make it a valuable tool for exploring novel therapeutic strategies. As research continues to unfold, this compound holds the potential to contribute significantly to the development of innovative treatments for various diseases.

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